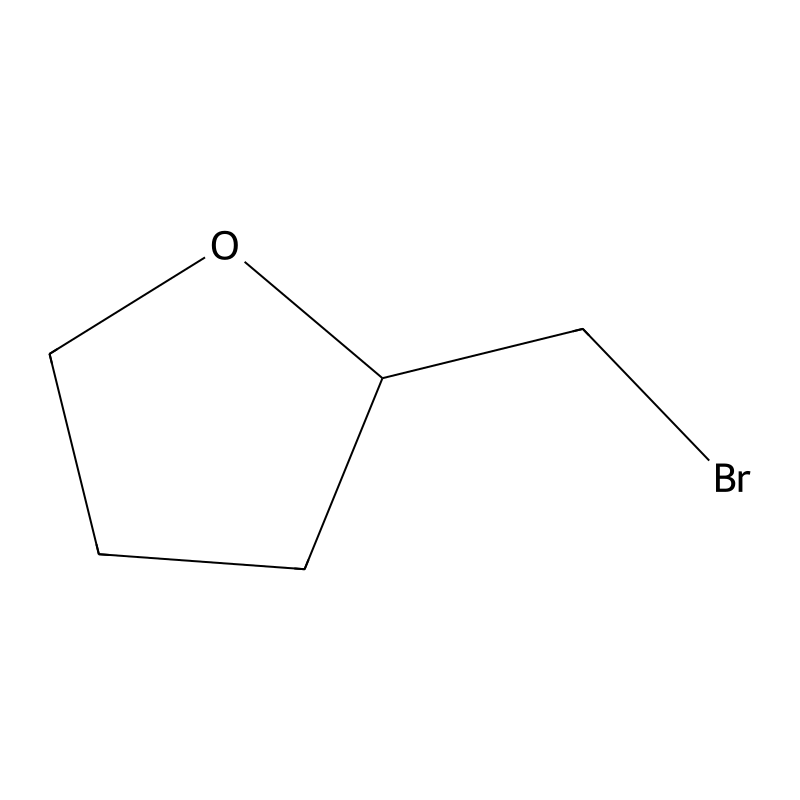

Tetrahydrofurfuryl bromide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Alkylating agent

THFB acts as an alkylating agent, introducing a furfuryl group (C₄H₃O) to various nucleophiles. This property is valuable in organic synthesis for creating new carbon-carbon bonds. For instance, THFB can be used to alkylate amines, alcohols, and phenols, leading to the formation of ethers, esters, and amides, respectively [].

Protecting group

The furfuryl group in THFB can be used as a protecting group for carbonyl functionality (aldehydes and ketones). THFB can be readily attached to the carbonyl group, preventing unwanted reactions while allowing for further modifications on the molecule. The furfuryl group can then be easily removed under mild conditions to reveal the original carbonyl group [].

Synthesis of heterocycles

THFB serves as a valuable building block in the synthesis of various heterocyclic compounds, which are ring structures containing atoms other than carbon. The furfuryl group can participate in cyclization reactions to form different heterocycles, including furans, pyrroles, and pyrazoles [].

These are just a few examples of how THFB is employed in scientific research. Its diverse applications extend to various fields, including:

Medicinal chemistry

THFB is involved in the synthesis of potential drug candidates due to its ability to introduce the furfuryl group, which can contribute to the desired pharmacological properties [].

Polymer chemistry

THFB can be incorporated into polymer structures to introduce specific functionalities or improve their properties [].

Material science

THFB finds applications in the development of new materials with tailored properties, such as fire retardants and biocompatible materials [].

Tetrahydrofurfuryl bromide is an organic compound characterized by the molecular formula . It features a five-membered ring structure, specifically a tetrahydrofuran ring, which is substituted with a bromine atom. This compound is notable for its reactivity and utility in various

THFB is a corrosive and lachrymatory (tear-inducing) compound. It can cause skin and eye irritation upon contact. Here are some safety points to consider:

- Toxicity: Limited data exists on the specific toxicity of THFB. However, due to the presence of bromine, it is advisable to handle it with caution and wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood [].

- Flammability: THFB is flammable and should be kept away from heat and ignition sources [].

- Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles, leading to the formation of various derivatives. For instance, reactions with magnesium can yield organomagnesium compounds, which are valuable in further synthesis pathways .

- Elimination Reactions: Under certain conditions, tetrahydrofurfuryl bromide can undergo elimination reactions to form alkenes.

- Reduction Reactions: The compound can be reduced to tetrahydrofurfuryl alcohol using reducing agents, which can be useful in synthetic applications .

The synthesis of tetrahydrofurfuryl bromide typically involves the following methods:

- Bromination of Tetrahydrofurfuryl Alcohol: This method employs hydrobromic acid or phosphorus tribromide as brominating agents. The reaction yields tetrahydrofurfuryl bromide in moderate yields .

- Alternative Synthesis: Other methods may involve the use of different halogenation techniques or reagents tailored for specific applications or desired yields .

Tetrahydrofurfuryl bromide finds applications in various fields:

- Organic Synthesis: It serves as an important intermediate for synthesizing other organic compounds, including pharmaceuticals and agrochemicals.

- Chemical Research: Its reactivity makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.

- Material Science: It may be used in the formulation of polymers or as a building block for more complex materials.

Tetrahydrofurfuryl bromide shares structural similarities with several other compounds. Here are some comparable compounds along with their unique characteristics:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Tetrahydrofuran | C4H8O | A cyclic ether without halogen substitution |

| Furfuryl alcohol | C5H6O | Contains a furan ring and is less reactive than the bromide |

| 2-Bromotetrahydrofuran | C4H7BrO | Similar structure but with different substitution patterns |

| 1-Bromo-2-methylfuran | C5H7Br | Contains a methyl group that alters reactivity |

Tetrahydrofurfuryl bromide is unique due to its specific halogen substitution on the tetrahydrofuran ring, which significantly influences its reactivity compared to these similar compounds. Its ability to undergo nucleophilic substitution and participate in diverse

Primary Synthetic Routes

Bromination of Tetrahydrofurfuryl Alcohol

Tetrahydrofurfuryl bromide is primarily synthesized through the bromination of tetrahydrofurfuryl alcohol (THFA). Historically, this conversion has been achieved using hydrobromic acid or phosphorus tribromide, though these methods initially yielded low product amounts. The transformation involves replacing the hydroxyl group of tetrahydrofurfuryl alcohol with a bromine atom through a substitution reaction.

A significant breakthrough in the synthetic methodology came with the introduction of pyridine as an additive to the phosphorus tribromide-mediated reaction. According to the procedure documented in Organic Syntheses, the optimized synthetic route involves:

- Combining phosphorus tribromide (96 g, 0.36 mole) with dry benzene (50 ml) in a three-necked flask

- Adding dry pyridine (15 g) over 15 minutes with stirring

- Cooling the mixture to -5°C using an ice-salt bath

- Slowly introducing a mixture of tetrahydrofurfuryl alcohol (102 g, 1 mole) and additional pyridine (5 g) over 4 hours while maintaining -5° to -3°C

- Continuing stirring for an additional hour before allowing the mixture to stand for 24-48 hours

- Purifying through careful distillation

This improved method provides yields of 90-102 g (53-61%) of purified tetrahydrofurfuryl bromide with a boiling point of 69-70°C at 22 mm Hg.

Industrial-Scale Production Methods

Industrial production of tetrahydrofurfuryl bromide requires adaptations to the laboratory-scale synthesis to accommodate larger quantities, ensure safety, and maximize efficiency. Although specific industrial methodologies are not detailed in the available literature, several approaches are likely employed:

- Reactor configuration optimization to handle the exothermic nature of bromination reactions while maintaining precise temperature control

- Implementation of continuous flow processes rather than batch reactions to improve efficiency and safety

- Development of solvent recovery systems to minimize waste and reduce environmental impact

- Incorporation of in-line monitoring to ensure consistent product quality

The industrial relevance of tetrahydrofurfuryl bromide stems from its utility in diverse applications. The compound serves as a key intermediate in the production of various pharmaceuticals, providing a pathway for introducing the tetrahydrofurfuryl moiety into complex molecules. Additionally, it finds applications in polymer chemistry, agricultural chemical synthesis, and the flavor and fragrance industry.

Table 1: Physical Properties of Tetrahydrofurfuryl Bromide

Optimized Reaction Conditions

Phosphorus Tribromide-Mediated Reactions

The conversion of alcohols to alkyl bromides using phosphorus tribromide proceeds through a well-established mechanism. This process is particularly effective for primary and secondary alcohols, making it ideal for the conversion of tetrahydrofurfuryl alcohol to its corresponding bromide.

The reaction mechanism involves three primary steps:

- Nucleophilic attack by the alcohol's oxygen lone pair on the phosphorus atom of PBr₃, forming an alkoxyphosphorus dibromide intermediate and releasing a bromide ion

- Formation of a good leaving group (the phosphite ester) on the carbon adjacent to the oxygen

- SN2 attack by the bromide ion on the carbon bearing the leaving group, resulting in the formation of the alkyl bromide product

For tetrahydrofurfuryl bromide synthesis, careful control of reaction conditions is essential to maximize yield and minimize side reactions. The critical parameters include:

Table 2: Optimized Reaction Parameters for Tetrahydrofurfuryl Bromide Synthesis

| Parameter | Condition | Rationale |

|---|---|---|

| Temperature | -5 to -3°C during addition | Prevents side reactions and formation of elimination products |

| Solvent | Dry benzene | Provides inert medium for reaction |

| Standing Time | 24-48 hours | Allows for complete reaction (yields slightly higher with 48 hours) |

| Reagent Ratio | PBr₃ (0.36 mol) : THFA (1 mol) : Pyridine (0.25 mol) | Optimized for highest yield |

| Distillation Temperature | Initial benzene removal below 90°C | Prevents thermal decomposition |

| Final Distillation | 69-70°C at 22 mm Hg | Ensures high purity |

A significant challenge in the distillation process occurs when the bath temperature reaches 155-160°C, at which point the mixture begins to decompose with the evolution of white fumes. This decomposition leaves a considerable amount of dark, viscous residue in the distillation flask.

Role of Pyridine in Reaction Efficiency

The incorporation of pyridine in the synthesis of tetrahydrofurfuryl bromide represents a crucial advancement in the preparation methodology. The dramatic improvement in yield from earlier attempts without pyridine highlights its significance in this transformation.

Pyridine serves multiple functions in the reaction:

- It acts as a weak base that can deprotonate intermediate species, preventing the reverse reaction and driving the process forward

- It forms complexes with phosphorus tribromide, potentially generating more reactive species

- It helps neutralize hydrogen bromide formed as a byproduct, which might otherwise lead to side reactions

- It facilitates the substitution process while suppressing elimination pathways

When the reaction is conducted in pyridine, the first step of the mechanism (nucleophilic attack of the alcohol on phosphorus tribromide) becomes irreversible due to subsequent deprotonation by pyridine. This prevention of the reverse reaction significantly aids in product formation.

The mechanistic role of pyridine is particularly evident in the optimized procedure, which employs a total of 20 g (0.25 mole) of pyridine with 96 g (0.36 mole) of phosphorus tribromide and 102 g (1 mole) of tetrahydrofurfuryl alcohol. This careful balancing of reagents ensures efficient conversion while minimizing side reactions.

Stereochemical Considerations

Retention of Configuration in Chiral Alcohols

The stereochemical outcome of bromination reactions is a critical consideration, particularly when the starting material contains chiral centers. Tetrahydrofurfuryl alcohol possesses a stereogenic center at the C-2 position of the tetrahydrofuran ring, and understanding how this stereochemistry is affected during bromination is essential for applications requiring stereochemical control.

The phosphorus tribromide-mediated bromination typically proceeds through an SN2 mechanism, which would normally result in inversion of configuration at the carbon center undergoing substitution. However, in tetrahydrofurfuryl alcohol, the stereocenter is not at the carbon bearing the hydroxyl group but at an adjacent position in the ring.

For such cases, the following principles apply:

Table 3: Stereochemical Outcomes in Alcohol Bromination Reactions

| Alcohol Type | Stereocenter Position | Expected Outcome |

|---|---|---|

| Primary (like THFA) | At carbon bearing -OH | Inversion of configuration |

| Primary (like THFA) | At adjacent carbon | Retention of configuration |

| Secondary | At carbon bearing -OH | Inversion of configuration |

| Tertiary | At carbon bearing -OH | Mixture (SN1 pathway possible) |

When using tetrahydrofurfuryl alcohol with a defined stereochemistry at the ring carbon, the stereochemistry should be retained in the product since the substitution occurs at the exocyclic carbon atom rather than at the stereocenter itself.

Avoidance of Racemization

To maintain stereochemical integrity during the synthesis of tetrahydrofurfuryl bromide from chiral tetrahydrofurfuryl alcohol derivatives, several strategies can be implemented:

- Strict temperature control: The low temperature conditions (-5 to -3°C) used in the optimized protocol help minimize competing reaction pathways that could lead to racemization

- Appropriate reagent selection: The combination of phosphorus tribromide and pyridine provides a reaction environment that favors clean substitution over rearrangements or eliminations

- Optimized reaction time: The 24-48 hour standing period allows for complete conversion without unnecessary exposure to conditions that might promote stereochemical scrambling

- Careful purification: The precise distillation conditions help ensure that the isolated product maintains its stereochemical integrity

While specific studies on the stereochemical outcomes of tetrahydrofurfuryl bromide synthesis are limited in the available literature, general principles of organic stereochemistry suggest that the configuration at the C-2 position of the tetrahydrofuran ring should be preserved during the bromination process. This makes the reaction valuable for applications requiring stereochemically defined tetrahydrofurfuryl bromide derivatives.

For synthetic applications requiring enantiomerically pure tetrahydrofurfuryl bromide, starting with optically active tetrahydrofurfuryl alcohol and conducting the reaction under the carefully controlled conditions described above would be the recommended approach.

SN2 Mechanisms in Alkylation Reactions

The bimolecular nucleophilic substitution (S~N~2) mechanism dominates the reactivity of tetrahydrofurfuryl bromide due to its primary alkyl bromide structure. The bromine atom, situated on a methylene carbon adjacent to the tetrahydrofuran ring, creates a sterically accessible electrophilic center. In S~N~2 reactions, nucleophiles such as amines, alkoxides, or carboxylates attack the carbon-bromine bond from the side opposite the leaving group, resulting in an inversion of configuration at the reaction center [5] [6].

The transition state involves a pentacoordinate carbon atom, where the nucleophile and leaving group occupy axial positions. The tetrahydrofuran ring’s oxygen atom exerts an electron-withdrawing inductive effect, polarizing the C–Br bond and enhancing the electrophilicity of the carbon atom. This polarization facilitates the departure of the bromide ion (Br⁻) as a stable leaving group [5]. For example, in alkylation reactions with sodium methoxide, the methoxide ion displaces bromide to form tetrahydrofurfuryl methyl ether:

$$

\text{C}5\text{H}9\text{BrO} + \text{CH}3\text{O}^- \rightarrow \text{C}5\text{H}9\text{OCH}3 + \text{Br}^-

$$

The reaction rate is influenced by the nucleophile’s strength and solvent polarity. Polar aprotic solvents, such as dimethyl sulfoxide, stabilize the transition state and accelerate the reaction [6].

Table 1: Key Physical Properties of Tetrahydrofurfuryl Bromide

| Property | Value | Source |

|---|---|---|

| Molecular weight | 165.03 g/mol | [3] |

| Density (20°C) | 1.45 g/cm³ | [3] |

| Boiling point | 170–171°C (755 mmHg) | [3] |

| Refractive index | 1.4853–1.4873 | [3] |

Role of the Bromomethyl Group as a Leaving Group

The bromomethyl group (–CH₂Br) in tetrahydrofurfuryl bromide is pivotal to its reactivity. Bromine’s high polarizability and weak carbon-halogen bond (bond dissociation energy ~ 276 kJ/mol) make it an excellent leaving group compared to chlorine or fluorine [5]. During S~N~2 reactions, the C–Br bond elongates as the nucleophile approaches, leading to a concerted displacement mechanism. The primary carbon’s low steric hindrance further facilitates this process, distinguishing tetrahydrofurfuryl bromide from secondary or tertiary alkyl halides, which favor S~N~1 or elimination pathways [6].

In comparative studies, the leaving group ability follows the trend:

$$

\text{I}^- > \text{Br}^- > \text{Cl}^- > \text{F}^-

$$

This hierarchy explains why tetrahydrofurfuryl bromide reacts more readily than its chloro or fluoro analogs in substitution reactions [5].

Competing Reaction Pathways

Esterification vs. Etherification

Tetrahydrofurfuryl bromide’s reactivity toward oxygen nucleophiles depends on the nucleophile’s identity and reaction conditions. With alkoxides (e.g., NaOCH₃), etherification predominates, yielding tetrahydrofurfuryl ethers [6]. Conversely, carboxylate ions (e.g., CH₃COO⁻) lead to esterification, producing tetrahydrofurfuryl esters:

$$

\text{C}5\text{H}9\text{BrO} + \text{RCOO}^- \rightarrow \text{C}5\text{H}9\text{OOCR} + \text{Br}^-

$$

The choice of base significantly influences product distribution. Strong bases (e.g., NaOH) deprotonate carboxylic acids to generate carboxylate ions, favoring esterification. Weak bases or neutral conditions may instead promote etherification through alcohol nucleophiles [6].

Oxidation and Reduction Side Reactions

Under oxidative conditions, the tetrahydrofuran ring may undergo ring-opening reactions. For instance, strong oxidizing agents like potassium permanganate (KMnO₄) can cleave the ether linkage, generating dicarboxylic acids. However, such transformations are less common in the presence of the bromomethyl group, which typically directs reactivity toward substitution rather than oxidation [5].

Reductive pathways, though rare, can occur under specific conditions. Catalytic hydrogenation (H₂/Pd) may reduce the C–Br bond to a C–H bond, yielding tetrahydrofurfuryl alcohol as a side product:

$$

\text{C}5\text{H}9\text{BrO} + \text{H}2 \rightarrow \text{C}5\text{H}_{10}\text{O} + \text{HBr}

$$

Elimination reactions (E2) compete with substitution in the presence of strong bases. For example, heating tetrahydrofurfuryl bromide with potassium tert-butoxide may produce alkenes via dehydrohalogenation [6]:

$$

\text{C}5\text{H}9\text{BrO} + \text{Base} \rightarrow \text{C}5\text{H}8\text{O} + \text{HBr} + \text{BaseH}^+$$

The alkylation capabilities of tetrahydrofurfuryl bromide stem from its excellent leaving group properties and minimal steric hindrance around the electrophilic carbon center. The bromine atom, with its high polarizability and relatively weak carbon-halogen bond, facilitates efficient nucleophilic displacement reactions under mild conditions [3].

Amine and Alcohol Alkylation

Amine alkylation represents one of the most significant applications of tetrahydrofurfuryl bromide in synthetic organic chemistry. The compound serves as an excellent electrophile for the alkylation of primary and secondary amines, although the reaction requires careful control to avoid over-alkylation issues commonly associated with amine alkylation processes [3] [4].

The mechanism proceeds through a classic SN2 pathway, where the nucleophilic nitrogen attacks the electrophilic carbon bearing the bromide leaving group. The reaction typically employs bases such as potassium carbonate or sodium bicarbonate in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide [5]. Optimal reaction conditions generally involve temperatures ranging from room temperature to 80°C, with reaction times varying from 2 to 24 hours depending on the nucleophilicity of the amine and the specific reaction conditions employed.

The stereochemical outcome of these reactions follows the expected inversion of configuration at the electrophilic center, consistent with the SN2 mechanism. This predictable stereochemistry makes tetrahydrofurfuryl bromide particularly valuable in stereoselective synthesis where precise control over absolute configuration is essential [2].

Alcohol alkylation through tetrahydrofurfuryl bromide typically involves the formation of alkoxide intermediates, which then undergo nucleophilic substitution. The reaction is most effectively carried out using strong bases such as sodium hydride or potassium hydride to generate the alkoxide nucleophile in situ [6] [7]. The Williamson ether synthesis represents the most common application of this transformation, providing efficient access to tetrahydrofurfuryl ethers with excellent yields and predictable stereochemistry [6] [8].

The reaction conditions for alcohol alkylation typically require anhydrous conditions and inert atmosphere to prevent hydrolysis of the alkoxide base. Common solvents include tetrahydrofuran, dimethoxyethane, and dimethylformamide, with reaction temperatures ranging from room temperature to 80°C [7] [8].

Phenol Etherification

Phenol etherification using tetrahydrofurfuryl bromide represents a particularly valuable synthetic transformation due to the enhanced acidity of phenolic hydroxyl groups compared to aliphatic alcohols. The increased acidity facilitates deprotonation under milder basic conditions, making the reaction more convenient and efficient [9] [6].

The mechanism involves initial deprotonation of the phenol to form a phenoxide anion, which then acts as a nucleophile in the SN2 displacement of bromide. The reaction typically employs bases such as potassium carbonate in polar aprotic solvents like acetone or dimethylformamide [6] [8]. The reaction conditions are generally mild, often proceeding at room temperature or slightly elevated temperatures (40-60°C) with reaction times ranging from 1 to 8 hours [9] [6].

The selectivity of phenol etherification is generally excellent, with minimal side reactions observed under properly controlled conditions. The tetrahydrofurfuryl group serves as an effective protecting group for phenolic hydroxyl functions, providing stability under basic conditions while remaining cleavable under acidic conditions [9] [6].

Mechanistic considerations for phenol etherification include the possibility of competing elimination reactions under strongly basic conditions, particularly at elevated temperatures. However, the primary alkyl halide nature of tetrahydrofurfuryl bromide minimizes these concerns, as elimination reactions are not favored for primary substrates [6] [8].

Protecting Group Chemistry

The application of tetrahydrofurfuryl bromide in protecting group chemistry represents one of its most strategically important uses in multi-step organic synthesis. The compound's ability to form stable yet reversible linkages with various functional groups makes it an invaluable tool for synthetic chemists requiring orthogonal protection strategies [10].

Carbonyl Protection Strategies

Acetal and ketal formation using tetrahydrofurfuryl bromide provides an effective method for protecting aldehyde and ketone functionalities during synthetic sequences that would otherwise interfere with desired transformations. The formation of these protective groups typically involves acid-catalyzed condensation reactions between the carbonyl compound and an alcohol derivative generated from tetrahydrofurfuryl bromide [10] [11].

The mechanism of acetal formation begins with protonation of the carbonyl oxygen, increasing the electrophilicity of the carbon center. Nucleophilic attack by the alcohol produces a hemiacetal intermediate, which undergoes further reaction with a second equivalent of alcohol to form the stable acetal linkage [10] [12]. The reaction is typically catalyzed by protic acids such as hydrochloric acid, sulfuric acid, or organic acids like para-toluenesulfonic acid [11] [13].

Optimal reaction conditions for carbonyl protection generally involve mild acidic conditions with removal of water to drive the equilibrium toward acetal formation. Common methods include azeotropic distillation with benzene or toluene, use of molecular sieves, or employing Dean-Stark apparatus for water removal [11] [13]. Reaction temperatures typically range from room temperature to 80°C, with reaction times varying from 30 minutes to 24 hours depending on the specific substrate and conditions employed [13] [12].

The stability of tetrahydrofurfuryl acetals and ketals under various reaction conditions represents a key advantage of this protecting group strategy. These protective groups demonstrate excellent stability toward nucleophilic reagents, including Grignard reagents, organolithium compounds, and metal hydride reducing agents [10] [11]. This stability profile makes them particularly valuable in synthetic sequences involving strong nucleophiles that would otherwise react with unprotected carbonyl groups [11] [14].

Cyclic acetal formation using ethylene glycol derivatives represents a particularly stable variant of carbonyl protection. The intramolecular nature of cyclic acetals provides enhanced thermodynamic stability compared to their acyclic counterparts, making them suitable for protecting groups in demanding synthetic conditions [10] [15]. The formation of cyclic acetals typically requires similar acidic conditions but often proceeds more readily due to the favorable entropy of cyclization [15] [12].

Reversible Deprotection Methods

Acid-catalyzed hydrolysis represents the most common method for removing tetrahydrofurfuryl-based protecting groups from carbonyl compounds. The deprotection mechanism involves protonation of one of the ether oxygens, followed by nucleophilic attack by water and subsequent elimination to regenerate the original carbonyl compound [16] [17].

The deprotection conditions typically involve aqueous acidic media with mineral acids such as hydrochloric acid or sulfuric acid, or organic acids like trifluoroacetic acid [16] [17]. Reaction temperatures generally range from 40°C to 80°C, with reaction times varying from 30 minutes to several hours depending on the specific substrate and the strength of the acid employed [16] [18].

Selective deprotection strategies can be implemented by careful choice of reaction conditions and protecting group combinations. For example, tetrahydrofurfuryl acetals can be selectively removed in the presence of other acid-labile protecting groups by using milder acidic conditions or lower temperatures [16] [19]. The orthogonal nature of these protecting groups makes them particularly valuable in complex synthetic sequences requiring multiple protection and deprotection steps [17] [19].

Alternative deprotection methods include the use of Lewis acids such as boron trifluoride etherate or trimethylsilyl triflate, which can provide milder conditions for acid-sensitive substrates [16] [19]. These methods often proceed at lower temperatures and with shorter reaction times compared to conventional protic acid conditions [19] [20].

The mechanism of Lewis acid-catalyzed deprotection involves coordination of the Lewis acid to the ether oxygen, activating the carbon-oxygen bond toward nucleophilic attack by water or alcohol. This mechanism can provide enhanced selectivity in cases where multiple protecting groups are present [16] [19].

Heterocycle Synthesis

The application of tetrahydrofurfuryl bromide in heterocycle synthesis represents a rapidly growing area of synthetic organic chemistry, driven by the increasing importance of heterocyclic compounds in pharmaceutical and materials science applications. The compound's unique structural features make it an excellent building block for accessing diverse heterocyclic architectures [21].

Furan and Pyrrole Derivatives

Furan derivative synthesis using tetrahydrofurfuryl bromide can proceed through several distinct pathways, depending on the specific target structure and reaction conditions employed. One of the most common approaches involves nucleophilic substitution reactions followed by cyclization processes to construct the furan ring system [21] [22].

The synthetic strategy for furan derivatives typically begins with nucleophilic displacement of the bromide by an appropriate carbon or heteroatom nucleophile. The resulting intermediate then undergoes cyclization under acidic or basic conditions to form the furan ring [21] [23]. Common nucleophiles include enolates, malonates, and other carbon nucleophiles that can participate in subsequent cyclization reactions [21] [22].

Reaction conditions for furan synthesis vary significantly depending on the specific synthetic route employed. Acid-catalyzed cyclization reactions typically require temperatures ranging from 80°C to 120°C in protic solvents such as acetic acid or alcohols [21] [22]. Base-catalyzed processes often employ temperatures from room temperature to 80°C in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide [21] [23].

The mechanism of furan formation typically involves initial nucleophilic substitution followed by intramolecular cyclization. The cyclization step can proceed through various pathways, including aldol condensation, Michael addition, or other carbon-carbon bond-forming reactions [21] [23]. The specific mechanism depends on the nature of the nucleophile and the reaction conditions employed [21] [22].

Pyrrole derivative synthesis represents another significant application of tetrahydrofurfuryl bromide in heterocycle chemistry. The compound can serve as a key building block in several pyrrole-forming reactions, including the Knorr pyrrole synthesis and Van Leusen [3+2] cycloaddition reactions [24] [25].

The Knorr pyrrole synthesis involves the condensation of β-dicarbonyl compounds with ammonia or primary amines in the presence of acid catalysts. Tetrahydrofurfuryl bromide can participate in this reaction as a component of the β-dicarbonyl system or as an alkylating agent for the resulting pyrrole products [24] [26]. The reaction typically proceeds under mild acidic conditions in solvents such as acetic acid or alcohols [24] [26].

Van Leusen [3+2] cycloaddition represents a particularly versatile method for pyrrole synthesis using tetrahydrofurfuryl bromide. This reaction involves the cycloaddition of tosylmethyl isocyanide (TosMIC) with electron-deficient alkenes derived from tetrahydrofurfuryl bromide [25] [27]. The reaction typically employs basic conditions with bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in polar aprotic solvents [25] [27].

The mechanism of Van Leusen cycloaddition involves initial deprotonation of TosMIC to form a carbanion, which then undergoes [3+2] cycloaddition with the electron-deficient alkene. The resulting cycloadduct undergoes elimination of the tosyl group to form the pyrrole ring system [25] [27]. This reaction provides access to highly substituted pyrrole derivatives with excellent regioselectivity and good yields [25] [27].

Boronate Ester Formation

Miyaura borylation reactions using tetrahydrofurfuryl bromide represent a particularly important application in modern synthetic chemistry, providing access to valuable organoboron compounds that serve as versatile building blocks for cross-coupling reactions [28] [29]. The reaction typically involves palladium-catalyzed coupling of the alkyl bromide with diboron reagents to form boronate esters [28] [30].

The mechanism of Miyaura borylation involves oxidative addition of the alkyl bromide to a palladium(0) complex, followed by transmetalation with a diboron reagent and subsequent reductive elimination to form the carbon-boron bond [28] [30]. The reaction typically employs palladium catalysts such as palladium acetate or palladium chloride complexes with phosphine ligands [28] [30].

Optimal reaction conditions for Miyaura borylation of tetrahydrofurfuryl bromide typically involve temperatures ranging from room temperature to 80°C in polar aprotic solvents such as dimethylformamide or dimethoxyethane [28] [30]. The reaction often requires the presence of a base such as potassium carbonate or sodium carbonate to facilitate the transmetalation step [28] [30].

The substrate scope of Miyaura borylation with tetrahydrofurfuryl bromide is generally excellent, with the reaction proceeding efficiently to form the corresponding boronate ester in good to excellent yields [28] [30]. The primary alkyl halide nature of the substrate minimizes competing side reactions such as β-hydride elimination, which can be problematic with secondary and tertiary alkyl halides [28] [30].

Boronate ester stability represents an important consideration in synthetic applications. The boronate esters formed from tetrahydrofurfuryl bromide demonstrate excellent stability under ambient conditions and can be stored for extended periods without significant decomposition [28] [29]. This stability makes them particularly valuable as synthetic intermediates in multi-step synthesis [28] [29].

The synthetic applications of tetrahydrofurfuryl boronate esters include their use in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, as well as their participation in other organoboron chemistry transformations [28] [29]. The boronate esters can be readily converted to boronic acids through hydrolysis or can be used directly in cross-coupling reactions [28] [29].

XLogP3

GHS Hazard Statements

H302 (84.44%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (95.56%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant